molecular formula C27H31NO5 B12572519 Butanamide, N-methoxy-N-methyl-2,3,4-tris(phenylmethoxy)-, (2S,3R)- CAS No. 637775-73-6

Butanamide, N-methoxy-N-methyl-2,3,4-tris(phenylmethoxy)-, (2S,3R)-

Cat. No.: B12572519
CAS No.: 637775-73-6
M. Wt: 449.5 g/mol
InChI Key: YOVMODXUJIYQSL-FTJBHMTQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanamide, N-methoxy-N-methyl-2,3,4-tris(phenylmethoxy)-, (2S,3R)- is a complex organic compound with the molecular formula C27H31NO5 and a molecular weight of 449.547.

Preparation Methods

The synthesis of Butanamide, N-methoxy-N-methyl-2,3,4-tris(phenylmethoxy)-, (2S,3R)- involves multiple steps, typically starting with the preparation of the butanamide backbone followed by the introduction of the phenylmethoxy groups. The reaction conditions often require specific catalysts and solvents to ensure the correct stereochemistry (2S,3R) is achieved. Industrial production methods may involve large-scale reactions in controlled environments to maintain the purity and yield of the compound .

Chemical Reactions Analysis

Butanamide, N-methoxy-N-methyl-2,3,4-tris(phenylmethoxy)-, (2S,3R)- can undergo various chemical reactions, including:

Scientific Research Applications

Drug Development

Butanamide derivatives are often explored for their potential as pharmaceutical agents. The compound can act as a scaffold in the design of novel drugs targeting specific biological pathways. For instance, modifications of butanamide structures have been investigated for their efficacy against various diseases, including cancer and neurodegenerative disorders.

  • Case Study: Neuroprotective Agents
    Research has shown that derivatives of butanamide can be synthesized and evaluated for their neuroprotective properties by targeting the sigma-1 receptor (S1R). These compounds exhibit promising binding affinities and selectivity, indicating potential therapeutic applications in neuroprotection .

Anti-inflammatory Properties

The anti-inflammatory potential of butanamide derivatives has been studied extensively. Compounds that share structural similarities with butanamide have been shown to inhibit key inflammatory pathways, such as the p38 MAP kinase pathway. This inhibition is crucial for developing treatments for chronic inflammatory diseases .

Multicomponent Reactions

Butanamide derivatives can serve as intermediates in multicomponent reactions (MCRs), which are essential for creating diverse chemical libraries quickly. MCRs allow for the simultaneous formation of multiple bonds and functional groups in a single reaction step.

  • Example: Ugi Reaction
    The Ugi reaction is a prominent MCR that can utilize butanamide as one of its components to synthesize complex amides and peptidomimetics efficiently. This method enhances the structural diversity of compounds available for biological testing .

Structure-Based Drug Design

Butanamide's structural features make it suitable for structure-based drug design approaches. By utilizing computational methods such as molecular docking, researchers can predict how well butanamide derivatives will interact with specific biological targets.

  • Case Study: Docking Studies
    In silico docking studies have been conducted to assess the interaction of butanamide derivatives with various receptors implicated in disease processes. These studies help identify lead compounds for further development by evaluating binding affinities and interaction modes .

Mechanism of Action

The mechanism by which Butanamide, N-methoxy-N-methyl-2,3,4-tris(phenylmethoxy)-, (2S,3R)- exerts its effects depends on its interaction with molecular targets. These interactions can involve binding to specific enzymes or receptors, leading to changes in biochemical pathways. The exact pathways and targets can vary based on the specific application and context of use .

Comparison with Similar Compounds

Butanamide, N-methoxy-N-methyl-2,3,4-tris(phenylmethoxy)-, (2S,3R)- can be compared with other similar compounds such as:

The uniqueness of Butanamide, N-methoxy-N-methyl-2,3,4-tris(phenylmethoxy)-, (2S,3R)- lies in its specific combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties.

Biological Activity

Butanamide, N-methoxy-N-methyl-2,3,4-tris(phenylmethoxy)-, (2S,3R)- is a synthetic compound with potential biological activity. This article reviews the biological properties of this compound based on available research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its complex structure comprising multiple phenylmethoxy groups attached to a butanamide backbone. Its molecular formula is C22H27NO3C_{22}H_{27}NO_3 and it has a molecular weight of approximately 353.46 g/mol. The presence of methoxy and methyl groups enhances its lipophilicity, potentially influencing its biological interactions.

Anticancer Activity

Research indicates that derivatives of butanamide compounds exhibit significant anticancer properties. For instance, studies on similar compounds have demonstrated their ability to inhibit cell proliferation in various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves the inhibition of key signaling pathways associated with cell growth and survival.

  • Case Study : A related study on phenylthiourea derivatives showed IC50 values for cytotoxicity against MCF-7 cells at 0.37 mM and 0.38 mM for specific derivatives, indicating a promising anticancer potential .

Neuroprotective Effects

Some butanamide derivatives have been investigated for their neuroprotective effects. The presence of methoxy groups in the structure is believed to contribute to these properties by modulating neurotransmitter levels or protecting neurons from oxidative stress.

  • Research Findings : A study highlighted that similar compounds could induce the expression of protective proteins in neuronal cells, suggesting a potential therapeutic application in neurodegenerative diseases .

Toxicological Profile

Toxicological assessments are crucial to understanding the safety profile of butanamide. Preliminary studies indicate that while some derivatives exhibit low toxicity at therapeutic doses, comprehensive toxicological evaluations are necessary to establish safety for human use.

Comparative Analysis

The following table summarizes the biological activities observed in related compounds compared to butanamide:

Compound NameIC50 (mM)Activity TypeReference
N-(4-trifluoromethyl)-benzoyl-N'-phenylthiourea0.37Anticancer
N-(4-methoxy)-benzoyl-N'-phenylthiourea0.38Anticancer
Butanamide derivative (hypothetical)TBDNeuroprotective
4-Methoxy-3-(methylamino) benzamide1.99Anti-HBV

Properties

CAS No.

637775-73-6

Molecular Formula

C27H31NO5

Molecular Weight

449.5 g/mol

IUPAC Name

(2S,3R)-N-methoxy-N-methyl-2,3,4-tris(phenylmethoxy)butanamide

InChI

InChI=1S/C27H31NO5/c1-28(30-2)27(29)26(33-20-24-16-10-5-11-17-24)25(32-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22/h3-17,25-26H,18-21H2,1-2H3/t25-,26+/m1/s1

InChI Key

YOVMODXUJIYQSL-FTJBHMTQSA-N

Isomeric SMILES

CN(C(=O)[C@H]([C@@H](COCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC

Canonical SMILES

CN(C(=O)C(C(COCC1=CC=CC=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.